Home > Products > Screening Compounds P112556 > Cav 3.2 inhibitor 1
Cav 3.2 inhibitor 1 -

Cav 3.2 inhibitor 1

Catalog Number: EVT-12531270
CAS Number:
Molecular Formula: C32H39N3O
Molecular Weight: 481.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cav 3.2 inhibitor 1 is a selective antagonist of the Cav3.2 T-type calcium channels, which play a crucial role in various physiological processes, including neuronal excitability and muscle contraction. These channels are implicated in several pathophysiological conditions, making their inhibition a target for therapeutic interventions. The identification and characterization of Cav 3.2 inhibitor 1 have been facilitated by advancements in high-throughput screening techniques and structural biology.

Source and Classification

Cav 3.2 inhibitor 1 belongs to the class of small molecule inhibitors targeting T-type calcium channels, specifically the Cav3.2 subtype. These inhibitors are classified based on their chemical structure and mechanism of action, which involves blocking the ion conduction pathway of the channel, thereby reducing calcium influx into cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cav 3.2 inhibitor 1 typically involves several organic synthesis techniques, including:

  • High-Throughput Screening: A library of compounds is screened against the Cav3.2 channel expressed in HEK293 cells to identify potential inhibitors. The screening utilizes kinetic imaging to measure calcium fluorescence as an indicator of channel activity .
  • Chemical Optimization: Following initial hits from screening, compounds undergo structural modifications to enhance their potency and selectivity for Cav3.2 channels. This includes variations in functional groups and scaffold modifications to improve binding affinity .
  • Analytical Techniques: Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of synthesized compounds.
Molecular Structure Analysis

Structure and Data

The molecular structure of Cav 3.2 inhibitor 1 is characterized by specific functional groups that interact with key residues in the Cav3.2 channel protein. Structural studies using cryogenic electron microscopy have elucidated the binding sites and conformational changes associated with inhibitor binding .

Key structural features include:

  • Head Group: Typically contains aromatic or heteroaromatic moieties that facilitate π-π stacking interactions with amino acid residues.
  • Aliphatic Tail: Often includes alkyl chains that enhance hydrophobic interactions within the channel's binding pocket.
Chemical Reactions Analysis

Reactions and Technical Details

Cav 3.2 inhibitor 1 undergoes specific chemical reactions upon binding to the Cav3.2 channel, which include:

  • Competitive Inhibition: The inhibitor competes with calcium ions for binding at the channel's pore, effectively blocking ion flow.
  • Allosteric Modulation: Some inhibitors may induce conformational changes that alter channel gating properties, further reducing calcium conductance.

Experimental data support these mechanisms through dose-response studies that reveal the concentration-dependent effects of the inhibitor on channel activity .

Mechanism of Action

Process and Data

The mechanism of action for Cav 3.2 inhibitor 1 involves:

  1. Binding: The inhibitor binds to specific sites on the Cav3.2 channel, preventing calcium ions from entering the cell.
  2. Channel Inactivation: This binding stabilizes an inactive conformation of the channel, thereby prolonging its inactivation state.
  3. Physiological Effects: The resultant decrease in intracellular calcium levels affects various downstream signaling pathways, influencing neuronal excitability and muscle contractility.

Quantitative analyses have demonstrated that Cav 3.2 inhibitor 1 can achieve significant inhibition at low micromolar concentrations, indicating its potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cav 3.2 inhibitor 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges from 300 to 500 g/mol.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: Stability can vary based on pH and temperature; thus, proper storage conditions are essential for maintaining compound integrity.

Characterization methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and degradation profiles.

Applications

Scientific Uses

Cav 3.2 inhibitor 1 has several applications in scientific research:

  • Neuroscience Research: It is used to study T-type calcium channels' role in neuronal signaling, particularly in conditions like epilepsy and chronic pain.
  • Pharmacological Studies: The compound serves as a tool for investigating potential therapeutic strategies targeting T-type channels in various diseases, including Parkinson's disease and cardiac disorders .
  • Drug Development: Insights gained from studies involving Cav 3.2 inhibitor 1 contribute to the development of new pharmacological agents aimed at modulating calcium signaling pathways.

Properties

Product Name

Cav 3.2 inhibitor 1

IUPAC Name

1-(4-phenylbutyl)-3-[1-(4-phenylbutyl)piperidin-4-yl]benzimidazol-2-one

Molecular Formula

C32H39N3O

Molecular Weight

481.7 g/mol

InChI

InChI=1S/C32H39N3O/c36-32-34(24-12-10-18-28-15-5-2-6-16-28)30-19-7-8-20-31(30)35(32)29-21-25-33(26-22-29)23-11-9-17-27-13-3-1-4-14-27/h1-8,13-16,19-20,29H,9-12,17-18,21-26H2

InChI Key

QNIGCUVOZSBJKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCCC4=CC=CC=C4)CCCCC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.